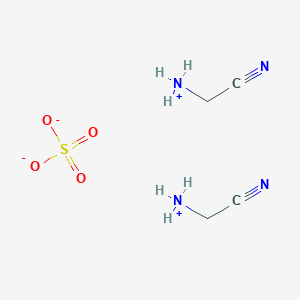
Aminoacetonitrile sulfate
描述
It appears as a white crystalline powder that is soluble in water and has a melting point of 220-222°C. This compound is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis((cyanomethyl)ammonium) sulphate can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Stirring without solvent at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Stirring without Solvent at Steam Bath: Reaction of ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production of bis((cyanomethyl)ammonium) sulphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Aminoacetonitrile sulfate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
Organic Synthesis
Aminoacetonitrile sulfate acts as a versatile reagent for introducing amino and sulfate functional groups into target molecules. Its reactivity facilitates the formation of various derivatives useful in synthesizing nitrogen-containing heterocycles.
| Application | Description |
|---|---|
| Methylating agent | Used to introduce methyl groups into organic compounds. |
| Precursor for heterocycles | Essential in synthesizing complex organic molecules. |
Research indicates that this compound exhibits significant biological activity, particularly as an antihelmintic agent. It functions as a nematode-specific acetylcholine agonist, leading to spastic paralysis in parasitic worms.
- Mechanism of Action : By mimicking acetylcholine, it disrupts neuromuscular functions in nematodes, facilitating their expulsion from hosts.
| Study | Findings |
|---|---|
| Demonstrated efficacy against nematodes by inducing paralysis. | |
| Highlighted potential for veterinary and medical applications against parasitic infections. |
Material Science
In material science, this compound is explored for its role in developing ionic liquids due to its unique properties such as high thermal stability and conductivity.
| Property | Application |
|---|---|
| Ionic liquid formation | Valuable for various applications due to unique physical properties. |
| Analytical reagent | Under investigation for specific tests or analyses in chemical reactions. |
Case Study 1: Liver Protection
A study explored the use of this compound derivatives in liver protection against carbon tetrachloride-induced damage. The derivatives demonstrated the ability to prevent liver disorders while minimizing side effects.
- Key Findings : Acetyl glycinyl aminoacetonitrile was shown to completely prevent liver damage caused by carbon tetrachloride at specified doses .
Case Study 2: Polymer Synthesis
Recent research focused on synthesizing glycine-based polymers using this compound as a monomer. The resulting polymers exhibited reversible transition temperatures suitable for biomedical applications.
作用机制
The mechanism of action of bis((cyanomethyl)ammonium) sulphate involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds and functional groups. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
相似化合物的比较
Similar Compounds
Aminoacetonitrile: A related compound with similar chemical properties.
Bisquaternary Ammonium Compounds: Compounds with pronounced biological activity against microorganisms.
Uniqueness
Aminoacetonitrile sulfate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .
属性
IUPAC Name |
cyanomethylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHWLBZZBSYIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















